molecular formula C15H26O B12436405 rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol

Cat. No.: B12436405
M. Wt: 222.37 g/mol
InChI Key: MUROKQYXIPVTGD-MLGYPOCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol is a complex organic compound with a molecular formula of C15H24O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to form more saturated derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other suitable catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) and electrophilic reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in stereochemical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    α-Muurolene: A stereoisomer with similar structural features but different stereochemistry.

    Amorphene: Another naphthalene derivative with distinct chemical properties.

    Zizanene: A related compound with similar molecular weight and structural characteristics.

Uniqueness

rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of stereochemically complex molecules and the study of stereochemical effects in chemical reactions.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12?,13?,14?,15-/m1/s1

InChI Key

MUROKQYXIPVTGD-MLGYPOCJSA-N

Isomeric SMILES

CC1CC[C@](C2C1CCC(=C2)C)(C(C)C)O

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.